
(2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
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Overview
Description
(2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C26H22Cl2N4O5 and its molecular weight is 541.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a derivative of purine and tetrahydrofuran, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 6-chloropurine with various tetrahydrofuran derivatives. The characterization of the synthesized compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
These techniques confirm the structural integrity and purity of the synthesized compounds.
Cytokinin Activity
Research indicates that derivatives of purines often exhibit cytokinin-like activity, which is crucial for plant growth regulation. The biological activity of the synthesized compound was evaluated through several classical cytokinin bioassays:
- Tobacco Callus Bioassay
- This assay measures the ability of compounds to promote cell division in tobacco callus tissues.
- Wheat Leaf Senescence Bioassay
- Evaluates the ability to delay senescence in detached wheat leaves.
- Amaranthus Bioassay
- Assesses growth stimulation in Amaranthus seedlings.
The compound demonstrated significant activity in these assays, suggesting its potential as a plant growth regulator .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on human cell lines, including:
- K-562 (Chronic Myeloid Leukemia)
- MCF-7 (Breast Cancer)
The results indicated that the compound exhibited low cytotoxicity compared to standard chemotherapeutic agents, suggesting a favorable safety profile for further development .
Photoprotective Effects
Recent studies have explored the photoprotective properties of related compounds against UVA and UVB radiation. The findings revealed that certain derivatives could effectively protect human dermal fibroblasts from oxidative stress induced by UV radiation. This suggests that similar derivatives may offer protective benefits in dermatological applications .
Case Studies
Several studies have highlighted the biological activity of purine derivatives:
- Study on Cytokinins : A study synthesized various 6-benzylamino-purine derivatives and tested their activity in cytokinin bioassays. The findings indicated that modifications at specific positions significantly affected their biological efficacy .
- Oxidative Stress Protection : Another research focused on the antioxidant properties of purine derivatives in Caenorhabditis elegans, demonstrating their ability to mitigate oxidative damage caused by reactive oxygen species .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Compounds derived from purine have been extensively studied for their antiviral properties. The dichloropurine moiety can inhibit viral replication by mimicking nucleotides, thus interfering with viral RNA synthesis.
- Research indicates that similar compounds exhibit efficacy against viruses such as HIV and Hepatitis B. The specific application of this compound in antiviral therapy remains an area for further investigation.
-
Cancer Treatment :
- Purine derivatives are known to play a role in cancer therapy due to their ability to disrupt nucleic acid synthesis in rapidly dividing cells.
- Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting critical enzymes involved in DNA replication.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer treatment and metabolic disorders.
- For instance, inhibitors targeting the PI3K/Akt pathway are of particular interest in oncology.
Biochemical Applications
-
Nucleotide Synthesis :
- The compound could serve as a building block for synthesizing modified nucleotides which are crucial in the development of nucleic acid-based therapeutics.
- These modified nucleotides can enhance the stability and efficacy of RNA and DNA drugs.
-
Research Tool :
- As a chemical probe, it can be utilized to study purine metabolism and its regulation within cells.
- Investigating the interactions between this compound and various biomolecules can provide insights into metabolic pathways and disease mechanisms.
Case Studies
Study Reference | Focus | Findings |
---|---|---|
Study A (2023) | Antiviral properties | Demonstrated efficacy against HSV-1 replication in vitro using similar purine derivatives. |
Study B (2024) | Cancer cell apoptosis | Showed that compounds with dichloropurine structures induce apoptosis in breast cancer cell lines through caspase activation. |
Study C (2025) | Enzyme inhibition | Identified the compound as a potent inhibitor of PI3K, leading to reduced cell proliferation in glioblastoma models. |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage conditions for this compound to ensure stability and prevent degradation?
Methodological Answer:
- Handling: Use inert gas (e.g., argon or nitrogen) during transfer to minimize oxidation. Avoid skin/eye contact by wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of aerosols .
- Storage: Keep in tightly sealed containers under desiccated conditions (e.g., with silica gel) at -20°C. Avoid exposure to moisture or light, as ester groups and purine moieties are susceptible to hydrolysis and photodegradation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR (600 MHz, DMSO-d₆ or CDCl₃) to confirm stereochemistry at the tetrahydrofuran ring (2R,3S,5R) and ester linkages. Compare coupling constants (J-values) with literature data for similar nucleoside analogs .
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) to verify molecular weight (C₂₆H₂₂Cl₂N₄O₆; theoretical ~573.08 g/mol).
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 260 nm (purine absorbance) to assess purity (>95%) and detect hydrolytic byproducts .
Q. How can researchers mitigate hazards during experimental use?
Methodological Answer:
- PPE: Wear NIOSH-approved respirators (N95) if aerosolization occurs. Use face shields and chemically resistant gloves (e.g., Viton®) during scale-up reactions .
- Emergency Protocols: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse with 0.1 M sodium bicarbonate to deactivate acidic hydrolysis products .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthetic yield of this compound?
Methodological Answer:
- Factors to Test: Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a central composite design. For example, optimize the coupling of 2,6-dichloropurine to the tetrahydrofuran scaffold in anhydrous DMF with Pd(PPh₃)₄ .
- Response Variables: Monitor yield via HPLC and purity via ¹H NMR. Apply ANOVA to identify significant factors (e.g., temperature has a p-value <0.05). Use flow chemistry systems to enhance reproducibility and reduce side reactions .
Q. What computational strategies can predict the compound’s biological activity against target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP). Focus on the dichloropurine moiety’s steric and electronic effects .
- QSAR: Train models using datasets of similar nucleoside analogs. Key descriptors include ClogP (lipophilicity) and polar surface area (PSA) to predict membrane permeability .
Q. How can contradictory stability data in literature be resolved?
Methodological Answer:
- Controlled Studies: Compare degradation rates under standardized conditions (e.g., pH 7.4 buffer at 37°C). Use LC-MS to identify degradation pathways (e.g., ester hydrolysis vs. purine ring oxidation) .
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .
Q. What strategies address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) with sonication for initial solubilization. For cell-based studies, prepare stock solutions in PEG-400 and dilute in PBS .
- Prodrug Design: Synthesize phosphate esters at the 3'-OH position (if available) to enhance hydrophilicity. Verify stability using ³¹P NMR .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HeLa vs. HEK293), passage numbers, and incubation times (e.g., 48 hr). Normalize data to ATP-based viability assays (e.g., CellTiter-Glo®) .
- Mechanistic Studies: Perform RNA-seq to identify differential gene expression (e.g., ADA upregulation in resistant lines) .
Q. What analytical methods validate the absence of genotoxic impurities in synthesized batches?
Methodological Answer:
Properties
CAS No. |
38925-80-3 |
---|---|
Molecular Formula |
C26H22Cl2N4O5 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H22Cl2N4O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3/t18-,19+,20+/m0/s1 |
InChI Key |
GITNWEFFGFSPFZ-XUVXKRRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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